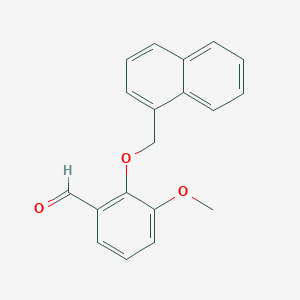
3-Methoxy-2-(naphthalen-1-ylmethoxy)benzaldehyde
説明
The compound of interest, 3-Methoxy-2-(naphthalen-1-ylmethoxy)benzaldehyde, is a multifaceted molecule that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. Although the exact compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, offering insights into the chemistry of such molecules.
Synthesis Analysis
The synthesis of related compounds involves the reaction of substituted benzaldehydes with other aromatic components. For instance, the compound (E)-3-(3-Hydroxy-4-methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one was synthesized from 3-hydroxy-4-methoxybenzaldehyde and 2-(prop-1-en-2-yl)naphthalene in aqueous ethanol . Another related compound, 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, was synthesized from the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene . These methods suggest that the synthesis of this compound could potentially be achieved through similar condensation reactions under appropriate conditions.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of aromatic rings and substituents that influence the overall geometry and properties of the molecules. For example, the naphthalene ring system in the synthesized compound from paper makes a dihedral angle with the plane of the benzene ring, which could affect its reactivity and interaction with other molecules. The orthorhombic crystal structure of the compound from paper further exemplifies the complex geometries that can arise from such substitutions.
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the presence of functional groups and the overall molecular structure. The studies on the chemistry of 2-(2-oxo-3-phenylpropyl)benzaldehydes provide insights into the transformation of similar molecules into various products, including isochromen-1-ones and naphthoquinones. These transformations are indicative of the potential reactions that this compound could undergo, such as nucleophilic addition or oxidation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structures. The crystallographic data from paper and the single-crystal structure analysis from paper provide valuable information on the solid-state properties, such as crystal system, space group, and hydrogen bonding patterns. These properties are crucial for understanding the stability, solubility, and reactivity of the compounds. The antibacterial activity demonstrated by the compound in paper also suggests potential biological applications for this compound, contingent on its structural similarity and reactivity profile.
科学的研究の応用
Analytical Chemistry Applications :
- A high-performance liquid chromatographic method was developed for the simultaneous determination of impurities associated with pseudoephedrine hydrochloride and naproxen sodium, involving compounds structurally related to 3-Methoxy-2-(naphthalen-1-ylmethoxy)benzaldehyde (Ekpe, Tong, & Rodríguez, 2001).
Organic Synthesis :
- In the realm of organic synthesis, this compound has been used in the development of new methodologies. For example, it has been employed in the synthesis of pyrazoline derivatives of methoxy substituted naphthyl chalcones, showcasing its utility in creating functionalized chalcones and N-acetyl pyrazolines (Ethiraj et al., 2013).
- Another study explored the use of this compound in the synthesis of naphthalene derivatives through Fe(III)-catalyzed benzannulation reactions, demonstrating its potential in creating a wide variety of structurally diverse compounds (Zhu, Xiao, Guo, & Jiang, 2013).
Material Science :
- In material science, this compound's derivatives have been investigated for their photophysical properties, particularly in the development of luminescent lanthanide complexes. A study focused on understanding the effective energy-transfer pathway in such complexes by examining 4-naphthalen-1-yl-benzoic acid ligands and their Eu(III)-cored complexes (Kim, Baek, & Kim, 2006).
Medicinal Chemistry :
- In medicinal chemistry, research has explored its application in synthesizing new compounds with potential antibacterial activities. For instance, metal complexes of unsymmetrical tetradentate Schiff bases derived from 1,8-diaminonaphthalene and 2-hydroxy acetophenone, along with this compound, have been synthesized and studied for their antibacterial properties (Arteen et al., 2019).
特性
IUPAC Name |
3-methoxy-2-(naphthalen-1-ylmethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-21-18-11-5-8-15(12-20)19(18)22-13-16-9-4-7-14-6-2-3-10-17(14)16/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLYDJNVNUQYLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC3=CC=CC=C32)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

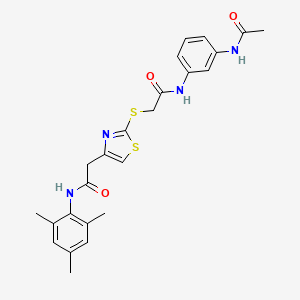
![Ethyl 1-((4-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B3009981.png)
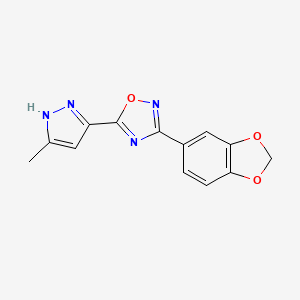
![6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(3-methylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide](/img/structure/B3009984.png)
![2-[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B3009986.png)
![N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B3009988.png)
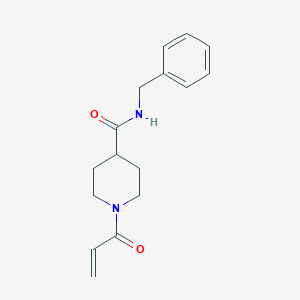
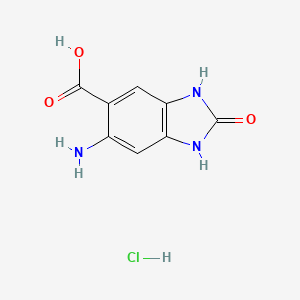
![methyl 4-[((11Z)-10-{[(4-methylphenyl)amino]carbonyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-ylidene)amino]benzoate](/img/structure/B3009992.png)
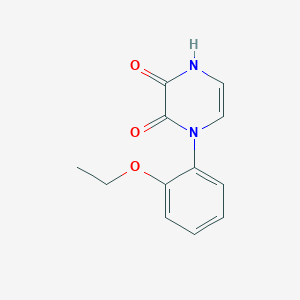
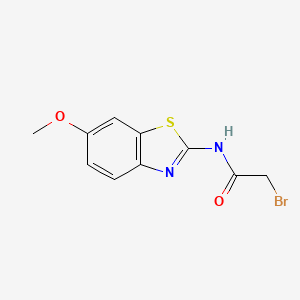
![N-(2-chlorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3009997.png)

